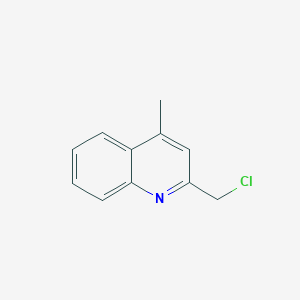

2-(Chloromethyl)-4-methylquinoline

Description

BenchChem offers high-quality 2-(Chloromethyl)-4-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-4-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-8-6-9(7-12)13-11-5-3-2-4-10(8)11/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGYGKQYTPEOPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453820 | |

| Record name | AGN-PC-0NF9R8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91348-86-6 | |

| Record name | AGN-PC-0NF9R8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Chloromethyl)-4-methylquinoline (CAS No. 109113-72-6): Synthesis, Reactivity, and Applications

This guide provides an in-depth technical overview of 2-(Chloromethyl)-4-methylquinoline, a pivotal chemical intermediate in modern pharmaceutical development. Identified by its CAS Number 109113-72-6, this quinoline derivative serves as a versatile building block, most notably in the synthesis of high-value active pharmaceutical ingredients (APIs). This document is intended for researchers, chemists, and drug development professionals, offering detailed insights into its synthesis, chemical behavior, analytical validation, and safe handling.

Compound Identification and Physicochemical Properties

2-(Chloromethyl)-4-methylquinoline is a distinct heterocyclic compound featuring a quinoline core, a methyl group at the 4-position, and a reactive chloromethyl group at the 2-position.[1] This specific arrangement of functional groups dictates its chemical utility and significance.

| Property | Value | Source(s) |

| CAS Number | 109113-72-6 | [2][][4] |

| IUPAC Name | 2-(chloromethyl)-4-methylquinazoline | [1][] |

| Molecular Formula | C₁₀H₉ClN₂ | [1][2][4][5] |

| Molecular Weight | 192.64 g/mol | [1][2][4][5] |

| Appearance | White to Pale Yellow Solid/Powder | [][6] |

| Melting Point | 61-63°C | [] |

| Boiling Point | 240.0 ± 32.0 °C at 760 mmHg | [] |

| Solubility | Soluble in Chloroform and Methanol; Sparingly soluble in water. | [][7] |

| Canonical SMILES | CC1=NC(=NC2=CC=CC=C12)CCl | [][4] |

| InChI Key | UHCUBOJGMLASBY-UHFFFAOYSA-N | [1][] |

Significance in Pharmaceutical Development

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant biological activity, including antimicrobial and anticancer properties.[8][9][10] The primary importance of 2-(Chloromethyl)-4-methylquinoline stems from its role as a key starting material (KSM) for the synthesis of Linagliptin.[][11] Linagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[]

The purity and quality of this intermediate are paramount, as they directly impact the safety and efficacy of the final API.[11] Regulatory authorities require rigorous analysis and control of impurities in KSMs, making validated analytical methods for this compound essential.[11] Beyond Linagliptin, its reactive nature makes it a valuable precursor for creating libraries of novel quinoline derivatives for drug discovery campaigns, particularly in oncology.[12][13]

Synthesis and Manufacturing

Several synthetic routes to 2-(Chloromethyl)-4-methylquinoline have been reported. However, the most industrially viable and commonly adopted method involves the acid-catalyzed cyclization of o-aminoacetophenone with chloroacetonitrile. This route is favored due to its operational simplicity, use of readily available materials, and straightforward work-up, which avoids the use of highly toxic reagents like phosphorus oxychloride seen in alternative pathways.[14]

Detailed Experimental Protocol: Optimized One-Step Synthesis[15]

This protocol is based on an optimized procedure designed for high yield and purity, making it suitable for large-scale production.[14]

A. Materials and Reagents:

-

o-Aminoacetophenone

-

Chloroacetonitrile

-

1,4-Dioxane

-

Hydrochloric Acid (gas or concentrated solution)

-

Sodium Hydroxide Solution (50%)

-

Acetonitrile

-

Petroleum Ether

-

Ice

B. Step-by-Step Procedure:

-

Reaction Setup: In a three-necked flask equipped with a stirrer and cooled in an ice bath, charge o-aminoacetophenone, chloroacetonitrile, and 1,4-dioxane.

-

Acid Addition: Stir the mixture and maintain the temperature at 10°C. Slowly introduce hydrogen chloride gas or add a concentrated hydrochloric acid solution dropwise, ensuring the internal temperature does not exceed 15°C. The acid acts as a catalyst to facilitate the intramolecular cyclization.

-

Reaction: Continue stirring the reaction mixture at 10°C for approximately 20 hours to ensure the reaction goes to completion.

-

Work-up and Neutralization: Prepare a pre-cooled solution of 50% sodium hydroxide. Pour the reaction mixture slowly into the cold NaOH solution, controlling the addition to keep the temperature below 10°C. This step neutralizes the excess acid and precipitates the product.

-

Precipitation and Filtration: Stir the resulting slurry at 5°C for 30 minutes to ensure complete precipitation. Filter the mixture and wash the collected solid (filter cake) thoroughly with cold water to remove inorganic salts.

-

Purification: Recrystallize the crude product from a mixture of acetonitrile and petroleum ether to obtain the final product as a yellow solid. This step is crucial for removing side-reaction products and achieving high purity.

-

Drying: Dry the purified solid to yield the final product. Under optimized conditions, a yield of 77.3% with a purity of 98.3% can be achieved.[14]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 2-(Chloromethyl)-4-methylquinoline is dominated by the reactivity of the chloromethyl group. The chlorine atom is a good leaving group, and the adjacent quinoline ring system stabilizes the transition state, making the methylene carbon highly susceptible to nucleophilic attack. This facilitates a variety of nucleophilic substitution (Sɴ2) reactions.

This reactivity allows for the facile introduction of diverse functional groups by reacting it with various nucleophiles such as amines, thiols, alcohols, and carbanions. This versatility is precisely why it is a valued intermediate in drug discovery for creating analogues and building complex molecular architectures.[7]

Analytical and Quality Control

Ensuring the purity of 2-(Chloromethyl)-4-methylquinoline is critical for its use in pharmaceutical manufacturing. The presence of impurities can lead to the formation of undesired and potentially toxic byproducts in the final API.[11] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing purity and impurity profiles.[11]

Hypothetical RP-HPLC Method for Purity Analysis[12][16]

A. Objective: To determine the purity of 2-(Chloromethyl)-4-methylquinoline and quantify known and unknown impurities against a reference standard, as per ICH guidelines.[11]

B. Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate) and an organic solvent like acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined from the analyte's UV spectrum (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 25°C.

C. Procedure:

-

System Suitability: Equilibrate the HPLC system until a stable baseline is achieved. Inject a standard solution multiple times to verify system parameters like retention time repeatability and peak area precision.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., mobile phase) to a known concentration.

-

Analysis: Inject a blank, followed by the sample solution.

-

Data Interpretation: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks. Impurities are quantified based on their area relative to the main peak or a reference standard.

Spectroscopic Characterization Data[17]

| Technique | Key Signals and Interpretation |

| IR (KBr) | 3021.96 cm⁻¹ (Aromatic C-H stretch), 2916.98 cm⁻¹ (Aliphatic C-H stretch), 1560.62 cm⁻¹ (Aromatic C=C and C=N stretching). |

| ¹H NMR (CDCl₃) | δ 2.98 (s, 3H, -CH₃), δ 4.86 (s, 2H, -CH₂Cl), δ 7.40-8.20 (m, 4H, Aromatic protons). |

Safety, Handling, and Storage

2-(Chloromethyl)-4-methylquinoline is a hazardous substance that requires careful handling to prevent exposure.[15][16]

| Hazard Information | GHS Classification |

| Pictogram | GHS05 (Corrosion) |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[15][16]H302: Harmful if swallowed.[1][]H318: Causes serious eye damage.[1][16] |

| Precautionary Statements | P260: Do not breathe dust.P280: Wear protective gloves/protective clothing/eye protection/face protection.[15][16]P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[15][16]P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[15][16]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15][16]P310: Immediately call a POISON CENTER or doctor.[15] |

A. Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves. Inspect gloves prior to use.

-

Eye/Face Protection: Use chemical safety goggles and a face shield.

-

Skin and Body Protection: Wear a complete suit protecting against chemicals.

-

Respiratory Protection: Use a particle respirator if dust is generated.

B. Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation and use only with adequate ventilation. Wash hands thoroughly after handling.[15][16]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[15][16] Keep away from incompatible materials such as strong oxidizing agents.[15] For long-term storage, a temperature of -20°C is recommended.[][4]

Conclusion

2-(Chloromethyl)-4-methylquinoline, CAS No. 109113-72-6, is more than just a chemical compound; it is an enabling tool for pharmaceutical innovation. Its well-defined synthesis, predictable reactivity, and critical role in the production of life-changing medications like Linagliptin underscore its importance. A thorough understanding of its properties, handling, and analytical control, as detailed in this guide, is essential for its effective and safe utilization in research and commercial manufacturing.

References

-

Li, H. Z., He, H. Y., Han, Y. Y., Gu, X., He, L., Qi, Q. R., Zhao, Y. L., & Yang, L. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473–9485. [Link]

-

Safety Data Sheet - 7-Chloro-2-methylquinoline. (2021, May 1). Angene Chemical. [Link]

-

Patel, D. J., et al. (2014). Synthesis and antimicrobial activity of some new quinazoline derivatives. Der Chemica Sinica, 5(2), 37-43. [Link]

-

2-(chloromethyl)-4-methylquinazoline. Hangzhou FonLynn Health Technology Co.,Ltd. [Link]

-

2-(Chloromethyl)-4-methylquinazoline. PubChem. [Link]

-

Li, H. Z., He, H. Y., Han, Y. Y., Gu, X., He, L., Qi, Q. R., Zhao, Y. L., & Yang, L. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed. [Link]

-

(PDF) CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY. (2020, June 2). ResearchGate. [Link]

-

Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides. ResearchGate. [Link]

-

2-Chloro-4-methylquinoline. PubChem. [Link]

-

Quinoline, 2-chloro-4-methyl-. NIST WebBook. [Link]

-

Guchhait, S. K., & Madaan, S. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 114, 105129. [Link]

-

4-(chloromethyl)-2-methylquinoline (C11H10ClN). PubChemLite. [Link]

-

ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Analytical methods and achievability. Guidelines for drinking-water quality. [Link]

-

Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

-

Vaid, R. K., & Singh, S. P. (1986). Reaction of 2-hydrazino-4-methyl-6-substituted quinolines with ethylacetoacetate: A structural reinvestigation. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(2), 185-189. [Link]

-

Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. [Link]

-

Al-Suhaimi, K. S., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1698. [Link]

-

“STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. AWS. [Link]

Sources

- 1. 2-(Chloromethyl)-4-methylquinazoline | C10H9ClN2 | CID 241518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(chloromethyl)-4-methylquinazoline synthesis - chemicalbook [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-(Chloromethyl)-4-methylquinazoline | LGC Standards [lgcstandards.com]

- 6. 2-(chloromethyl)-4-methylquinazoline - Hangzhou FonLynn Health Technology Co.,Ltd [fonlynnchem.com]

- 7. 2-(Chloromethyl)-4-methylquinazoline | RUO | Supplier [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 11. researchgate.net [researchgate.net]

- 12. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Page loading... [wap.guidechem.com]

- 15. aksci.com [aksci.com]

- 16. tcichemicals.com [tcichemicals.com]

Introduction: The Quinoline Scaffold and the Utility of a Reactive Intermediate

An In-depth Technical Guide to 2-(Chloromethyl)-4-methylquinoline

Abstract: This technical guide provides a comprehensive overview of 2-(Chloromethyl)-4-methylquinoline, a key heterocyclic building block in synthetic and medicinal chemistry. Due to the prevalence of its isomer, 2-(Chloromethyl)-4-methylquinazoline, in commercial databases, specific data for the quinoline derivative is sparse. This document addresses this gap by synthesizing information from established chemical principles and data on closely related precursors and analogues. It outlines a robust synthetic pathway, predicts the compound's physicochemical and spectroscopic properties with detailed scientific justification, and discusses its reactivity and handling. This guide is intended for researchers and professionals in drug discovery and chemical development who require a functional understanding of this versatile intermediate.

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The functionalization of this scaffold is crucial for modulating therapeutic efficacy. 2-(Chloromethyl)-4-methylquinoline serves as a potent electrophilic intermediate. The presence of a highly reactive chloromethyl group at the 2-position provides a synthetic handle for introducing the 4-methylquinoline moiety into more complex molecular architectures via nucleophilic substitution reactions. This makes it an invaluable, albeit not widely cataloged, precursor for the synthesis of novel therapeutic agents and functional materials.

Physicochemical and Structural Properties

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 2-(Chloromethyl)-4-methylquinoline | - |

| Molecular Formula | C₁₁H₁₀ClN | - |

| Molecular Weight | 191.66 g/mol | - |

| Canonical SMILES | CC1=CC=NC2=C1C=CC=C2CCl | - |

| InChI Key | InChIKey=FGMADBGVNGUTSD-UHFFFAOYSA-N | - |

| CAS Number | Not assigned or not widely reported. | - |

| Appearance | Predicted: Off-white to pale yellow solid. | Inferred |

| Solubility | Predicted: Soluble in chlorinated solvents (CH₂Cl₂, CHCl₃), ethers (THF), and esters (EtOAc); sparingly soluble in water. | Inferred |

Note: Researchers should exercise caution and not confuse this compound with its widely available isomer, 2-(Chloromethyl)-4-methylquinazoline (CAS No. 109113-72-6), which possesses significantly different physical and chemical properties.[1][2][3]

Proposed Synthesis Pathway and Experimental Protocol

The synthesis of 2-(Chloromethyl)-4-methylquinoline can be logically achieved via a two-step process starting from the readily available acetoacetanilide. This pathway involves the classic Knorr quinoline synthesis to form the quinolin-2-one core, followed by a chlorination reaction.

Synthetic Workflow Diagram

Sources

2-(Chloromethyl)-4-methylquinoline chemical properties

An In-depth Technical Guide to 2-(Chloromethyl)-4-methylquinazoline: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal and agricultural chemistry, the quinazoline scaffold stands out as a "privileged structure," a molecular framework that frequently appears in biologically active compounds.[1] Within this class, 2-(Chloromethyl)-4-methylquinazoline emerges as a particularly valuable and versatile intermediate. Its utility stems from the fusion of the stable quinazoline core with a highly reactive chloromethyl group at the 2-position. This chloromethyl group acts as a potent electrophilic handle, enabling straightforward nucleophilic substitution reactions.[1] This reactivity makes it an essential building block for constructing a diverse array of more complex molecules, particularly in the development of novel therapeutic agents for cancer and infectious diseases, as well as in the synthesis of innovative agrochemicals like herbicides and pesticides.[2]

This guide provides a comprehensive technical overview of 2-(Chloromethyl)-4-methylquinazoline, designed for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, spectroscopic signature, detailed synthetic protocols, characteristic reactivity, and critical safety considerations, offering field-proven insights into its application.

PART 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application in synthesis and research.

Physicochemical Properties

The key physical and chemical identifiers for 2-(Chloromethyl)-4-methylquinazoline are summarized below for quick reference. These properties are crucial for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |

| IUPAC Name | 2-(chloromethyl)-4-methylquinazoline | [1][3] |

| CAS Number | 109113-72-6 | [2][3] |

| Molecular Formula | C₁₀H₉ClN₂ | [2][3] |

| Molecular Weight | 192.64 g/mol | [1][3] |

| Appearance | White to very pale yellow crystalline powder | [2][4] |

| Melting Point | 61 - 65 °C | [2][4] |

| Boiling Point | 240.04 °C at 760 mmHg (Predicted) | [5] |

| Density | ~1.25 g/cm³ | [2][5] |

| Solubility | Sparingly soluble in water; Soluble in chloroform and methanol. | [1] |

| Storage | Store at 2 - 8 °C in a cool, dry place under an inert atmosphere. Keep container tightly closed and away from ignition sources. | [2][6] |

Spectroscopic Data Analysis: Confirming the Structure

Spectroscopic analysis provides an unambiguous confirmation of a compound's chemical structure. For 2-(Chloromethyl)-4-methylquinazoline, the key spectral features are highly characteristic.

-

Infrared (IR) Spectroscopy : The IR spectrum reveals the presence of key functional groups. The C-Cl stretching vibration is typically observed in the 700-800 cm⁻¹ range.[1] Aromatic C-H stretching appears around 3021 cm⁻¹, while aliphatic C-H stretching from the methyl and chloromethyl groups is seen near 2917 cm⁻¹.[1][7] Crucially, the C=C and C=N stretching vibrations from the quinazoline ring system produce characteristic peaks around 1560 cm⁻¹.[1][7]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : Proton NMR provides detailed information about the hydrogen environments. The spectrum for this compound would characteristically show:

-

A singlet at approximately 2.98 ppm, integrating to 3 hydrogens, corresponding to the methyl (-CH₃) group at the 4-position.[7]

-

A sharp singlet at approximately 4.86 ppm, integrating to 2 hydrogens, which is indicative of the chloromethyl (-CH₂Cl) group at the 2-position.[7]

-

A series of multiplets in the aromatic region (typically 7.5-8.5 ppm) corresponding to the four protons on the benzene ring portion of the quinazoline core.

-

-

Mass Spectrometry (MS) : In mass spectrometry, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight (192.64). The isotopic pattern would be a key indicator, showing a characteristic [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, which is definitive for a molecule containing one chlorine atom.

PART 2: Synthesis and Reactivity

The utility of 2-(Chloromethyl)-4-methylquinazoline as a building block is predicated on its efficient synthesis and predictable reactivity.

Synthesis Protocol: A One-Step Cyclization Approach

While several synthetic routes exist, a highly efficient and industrially adaptable one-step method involves the cyclization of o-aminoacetophenone with chloroacetonitrile, catalyzed by hydrogen chloride.[7][8] This method is favored over alternatives that may require more expensive starting materials or involve highly toxic reagents like phosphorus oxychloride.[8]

Detailed Step-by-Step Methodology:

Causality: This protocol is optimized for yield and purity. Cooling the reaction mixture in an ice bath to 10°C is critical for controlling the exothermic nature of the acid-catalyzed cyclization, preventing the formation of unwanted side products.[8] The slow, dropwise addition of the hydrochloric acid catalyst ensures the reaction temperature remains below 15°C, further enhancing selectivity and safety.[8]

-

Reactant Preparation: In a three-necked flask equipped with a stirrer, add o-aminoacetophenone (e.g., 0.20 mol), chloroacetonitrile (e.g., 0.22 mol, a slight excess to ensure complete reaction), and 1,4-dioxane as a solvent.[8]

-

Reaction Initiation: Cool the mixture in an ice bath to 10°C.[8]

-

Catalyst Addition: Slowly add hydrochloric acid (e.g., a solution or gaseous HCl, molar ratio of ~3.0 relative to the limiting reagent) dropwise, ensuring the internal temperature does not exceed 15°C.[8]

-

Reaction Period: Stir the mixture at this temperature for approximately 20 hours to allow the reaction to proceed to completion.[8]

-

Work-up: Pour the reaction mixture into a pre-cooled (0°C) solution of sodium hydroxide (e.g., 50%) to neutralize the acid and precipitate the product. Control the temperature to below 10°C during this quenching step.[8]

-

Isolation: Stir the resulting slurry at 5°C for 30 minutes, then collect the solid product by filtration. Wash the filter cake thoroughly with water to remove residual salts.[8]

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as acetonitrile/petroleum ether, to yield the final product as a yellow or white solid with high purity (e.g., >98%).[8]

Chemical Reactivity: The Role of the Chloromethyl Group

The synthetic power of 2-(Chloromethyl)-4-methylquinazoline lies in the reactivity of its chloromethyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This facilitates facile nucleophilic substitution reactions, which are foundational for building molecular diversity.[1][2]

This reactivity is exploited to synthesize derivatives with desired biological activities. For instance, reaction with various substituted anilines can produce 4-anilinoquinazoline derivatives, a class of compounds known for their anticancer properties.[9] Similarly, reactions with amines, such as piperazine or morpholine, have been used to generate compounds with antimicrobial activity.[7]

PART 3: Applications in Drug Development & Research

The 2-(Chloromethyl)-4-methylquinazoline scaffold is a cornerstone in the synthesis of pharmacologically active agents.

-

Anticancer Agents: This intermediate is pivotal in creating novel anticancer drugs. It serves as a key building block for synthesizing 4-anilinoquinazoline derivatives, which have shown promising in-vitro activity against various cancer cell lines.[9] The ability to easily modify the structure by reacting the chloromethyl group allows for the fine-tuning of activity and selectivity against specific cancer targets.

-

Antimicrobial Agents: Researchers have successfully synthesized new quinazoline derivatives with significant antimicrobial properties by reacting 2-(Chloromethyl)-4-methylquinazoline with different amines.[7] These derivatives have been tested against a range of bacteria and fungi, with some showing favorable activity, highlighting the potential for developing new antibiotics.[7]

-

Biological Research: Beyond direct drug synthesis, this compound is used in biological studies to explore the structure-activity relationships (SAR) of quinazoline derivatives.[2] By creating a library of analogs, researchers can investigate how different substituents impact biological pathways and drug-target interactions.[2]

PART 4: Safety and Handling

As a reactive chemical intermediate, 2-(Chloromethyl)-4-methylquinazoline must be handled with appropriate precautions. It is classified as a corrosive solid that can cause severe skin burns and eye damage.[6][10]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[10] |

| Serious Eye Damage | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage.[3][10] |

| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[3][11] |

| Skin Sensitization | GHS07 (Exclamation Mark) | Warning | H317: May cause an allergic skin reaction.[3][11] |

Safe Handling Protocols:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[6] Facilities should be equipped with an eyewash station and safety shower.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, chemical splash goggles or a face shield, and a lab coat or protective clothing.[10][11]

-

Handling Procedures: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust.[10] Wash hands thoroughly after handling. Keep the container tightly closed when not in use.[6]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[6][10]

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with running water for at least 15 minutes. Seek immediate medical attention.[6][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[6][10]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10]

-

Conclusion

2-(Chloromethyl)-4-methylquinazoline is a high-value chemical intermediate whose significance is firmly rooted in its versatile reactivity and the biological importance of its core structure. Its role as a foundational building block enables the efficient synthesis of diverse and complex molecules with significant potential in oncology, infectious disease research, and agrochemical development. A comprehensive understanding of its properties, synthetic pathways, and safety requirements, as outlined in this guide, is essential for any researcher aiming to leverage this powerful tool for scientific innovation.

References

-

2-Chloro-4-methylquinoline | C10H8ClN | CID 69449 - PubChem - NIH. Available at: [Link]

-

A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed. Available at: [Link]

-

Synthesis and antimicrobial activity of some new quinazoline derivatives - ResearchGate. Available at: [Link]

-

2-(Chloromethyl)-4-methylquinazoline | C10H9ClN2 | CID 241518 - PubChem. Available at: [Link]

-

2-chloromethyl-4-methyl-quinazoline, CAS No. 109113-72-6 - iChemical. Available at: [Link]

Sources

- 1. 2-(Chloromethyl)-4-methylquinazoline | RUO | Supplier [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-(Chloromethyl)-4-methylquinazoline | C10H9ClN2 | CID 241518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(Chloromethyl)-4-methylquinazoline Manufacturers, SDS [mubychem.com]

- 5. 2-chloromethyl-4-methyl-quinazoline, CAS No. 109113-72-6 - iChemical [ichemical.com]

- 6. aksci.com [aksci.com]

- 7. researchgate.net [researchgate.net]

- 8. guidechem.com [guidechem.com]

- 9. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. echemi.com [echemi.com]

2-(Chloromethyl)-4-methylquinoline literature review

This technical guide provides a comprehensive analysis of 2-(Chloromethyl)-4-methylquinoline , a critical heterocyclic intermediate used in the synthesis of functionalized quinolines for oncology, bio-imaging, and infectious disease research.[1]

Synthesis, Reactivity, and Applications in Medicinal Chemistry[1]

Executive Summary

2-(Chloromethyl)-4-methylquinoline represents a specialized class of "linchpin" intermediates in heterocyclic chemistry.[1] Unlike simple quinolines, the presence of a reactive chloromethyl handle at the C2 position—activated by the adjacent nitrogen atom—allows for rapid diversification via nucleophilic substitution. This scaffold is particularly valued in drug discovery for constructing 2,4-disubstituted quinolines , a structural motif found in potent antitumor agents, antimalarials, and ratiometric fluorescent probes.

This guide details the two primary synthetic routes (Direct Functionalization vs. De Novo Assembly), the mechanistic principles of its reactivity, and its application in generating bioactive libraries.

Chemical Profile & Reactivity

The molecule features a quinoline core with a methyl group at C4 and a chloromethyl group at C2.[2] The C2-chloromethyl position is highly electrophilic due to the electron-withdrawing nature of the quinoline ring (specifically the imine-like nitrogen), making it significantly more reactive than a standard benzyl chloride.

| Property | Description |

| Core Scaffold | Quinoline (Benzo[b]pyridine) |

| Key Functionality | C2-Chloromethyl (Allylic/Benzylic electrophile) |

| Reactivity Class | High susceptibility to SN2 displacement |

| Primary Utility | Precursor for N-alkylation, O-alkylation (Williamson), and Arbuzov reactions |

| Safety Class | Alkylating agent (Potential lachrymator/mutagen; handle with care) |

Synthetic Methodologies

Two distinct strategies exist for accessing this scaffold. Method A is used when the unfunctionalized core is required.[1] Method B is preferred in medicinal chemistry to introduce a carboxylate handle at C3, enhancing solubility and binding affinity.[1]

Method A: The Boekelheide Rearrangement (Direct Functionalization)

This method converts readily available 2,4-dimethylquinoline into the chloromethyl derivative via an N-oxide intermediate.[1] It avoids the poor selectivity of direct radical chlorination.

-

N-Oxidation: 2,4-Dimethylquinoline is oxidized to its N-oxide using H₂O₂ or m-CPBA.[1]

-

Rearrangement/Chlorination: Treatment with Phosphoryl Chloride (POCl₃) induces a rearrangement where the oxygen is acylated, followed by an intramolecular shift of the chloride to the benzylic position.

Protocol:

Step 1: Dissolve 2,4-dimethylquinoline (10 mmol) in acetic acid. Add 30% H₂O₂ (15 mmol) and heat at 70°C for 8 hours. Neutralize and extract to isolate the N-oxide.

Step 2: Add the N-oxide cautiously to refluxing POCl₃ (excess).[1] Reflux for 3 hours. The solution typically turns dark.

Workup: Pour onto crushed ice (exothermic hydrolysis of POCl₃).[1] Neutralize with Na₂CO₃.[1][3] Extract with CHCl₃.

Mechanism: The reaction proceeds via the formation of a chloro-immonium ion intermediate, followed by deprotonation of the C2-methyl and nucleophilic attack by chloride (Boekelheide-type rearrangement).

Method B: The Friedländer Annulation (De Novo Synthesis)

This is the industry standard for generating Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate .[1] It condenses an aniline derivative with a beta-keto ester.[1]

Protocol:

Reagents: o-Aminoacetophenone (1.0 equiv) + Ethyl 4-chloroacetoacetate (1.1 equiv). [1] * Catalyst: Sulfamic acid or TMSCl (5 mol%). [1] * Conditions: Reflux in Ethanol or solvent-free at 60°C.

Yield: Typically 80-90%. [1] * Advantage: Installs the chloromethyl group and the quinoline ring in a single step, avoiding the handling of hazardous POCl₃.

Visualization of Synthetic Pathways

Figure 1: Comparison of the Boekelheide Rearrangement (Method A) and Friedländer Annulation (Method B) for accessing the chloromethyl-quinoline core.

Applications in Drug Discovery & Diagnostics

The 2-(chloromethyl) group serves as a versatile electrophile.[1] The following transformations are most relevant to current research:

A. Fluorescent Probes (Zn²⁺ and Thiol Sensing)

Quinoline is a fluorophore.[1] By substituting the chloride with a chelating amine, researchers create "Turn-On" sensors.[1]

-

Mechanism: Photoinduced Electron Transfer (PET).[1] The lone pair of the amine quenches fluorescence. When Zn²⁺ binds, the lone pair is engaged, restoring fluorescence.

-

Key Reaction: SN2 displacement with bis(pyridin-2-ylmethyl)amine (DPA).[1]

B. Antitumor Agents (Bis-styrylquinolines)

The chloromethyl group is converted into a phosphonate via the Arbuzov reaction , creating a Horner-Wadsworth-Emmons (HWE) reagent.[1]

-

Workflow:

-

Therapeutic Target: These derivatives intercalate into DNA and inhibit Topoisomerase I, showing efficacy against lung (A549) and colon (HT29) cancer lines.[1]

C. Ether-Linked Inhibitors (Williamson Synthesis)

Used to attach bulky phenolic pharmacophores to the quinoline core.[1]

-

Protocol: Phenol + K₂CO₃ + 2-(Chloromethyl)quinoline in DMF at 80°C.

-

Application: Synthesis of Benzoxepino[3,4-b]quinolines (multidrug resistance modulators).[1]

Experimental Protocol: Williamson Ether Synthesis

A standard procedure for coupling a phenol to the chloromethyl scaffold.

-

Preparation: In a dry round-bottom flask, dissolve the substituted phenol (1.0 mmol) in anhydrous DMF (5 mL).

-

Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 mmol). Stir at Room Temperature for 30 mins.

-

Alkylation: Add 2-(Chloromethyl)-4-methylquinoline (1.1 mmol) portion-wise.

-

Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).[1]

-

Workup: Pour into ice water (50 mL). The product usually precipitates.[1] Filter, wash with water, and recrystallize from Ethanol.

-

Validation:

-

¹H NMR: Look for the disappearance of the CH₂Cl singlet (~4.8 ppm) and appearance of the CH₂O singlet (~5.3 ppm).

-

Mass Spec: Confirm M+H peak.

-

Visualization of Reactivity Logic

Figure 2: Divergent synthesis pathways from the chloromethyl "linchpin" to functional therapeutics and diagnostics.

References

-

Sinha, N. & Sinha, R. (1994).[1][2] "Rearrangement of Heteroaromatic N-Oxides. Synthesis of Chloromethylquinoline." Journal of the Indian Chemical Society.[1][2]

-

Gao, W., et al. (2018).[1][4] "First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity." RSC Advances.

-

Wang, Y., et al. (2018).[1][5] "Convenient synthesis of 12-methyl[1]benzoxepino[3,4-b]quinolin-13(6H)-ones." Chemistry of Heterocyclic Compounds.

-

Sahoo, P.R., et al. (2020).[1] "Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions." Materials Advances.

-

PubChem. "2,4-Dimethylquinoline Compound Summary."[1] National Library of Medicine.[1]

Sources

- 1. 2,4-Dimethylquinoline | C11H11N | CID 14536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. zenodo.org [zenodo.org]

- 3. 4-Chloro-2,5-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First synthesis of novel 2,4-bis(( E )-styryl)quinoline-3-carboxylate derivatives and their antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08023B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Core Intermediates in Linagliptin Synthesis

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Linagliptin, a highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. Its complex xanthine-based heterocyclic structure necessitates a sophisticated, multi-step synthetic strategy. This in-depth technical guide provides a comprehensive examination of the key intermediates central to the industrial synthesis of Linagliptin. We will dissect the primary synthetic routes, focusing on the preparation of three pivotal building blocks: the functionalized quinazoline moiety, the substituted xanthine core, and the crucial chiral aminopiperidine side chain. This guide emphasizes the causality behind experimental choices, offers detailed, field-proven protocols for the synthesis of each intermediate, and presents quantitative data to allow for a comparative analysis of various synthetic approaches. All protocols and mechanistic discussions are grounded in authoritative references from peer-reviewed literature and seminal patents.

Introduction: A Convergent Strategy for a Complex Target

The chemical structure of Linagliptin, 8-((R)-3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione, lends itself to a convergent synthetic approach. This strategy involves the independent synthesis of key fragments, which are then coupled in the final stages. This approach is generally preferred in industrial settings as it allows for the optimization of each step individually and often leads to higher overall yields.

The most common and industrially scalable syntheses of Linagliptin rely on the preparation and coupling of three key intermediates:

-

Intermediate I: 2-(chloromethyl)-4-methylquinazoline - The electrophilic quinazoline component.

-

Intermediate II: 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione - The functionalized xanthine core.

-

Intermediate III: (R)-3-aminopiperidine - The chiral amine side chain, often used in a protected form, which is a major cost-contributing factor in the overall synthesis.[1]

This guide will explore the synthesis of each of these intermediates in detail, followed by their assembly to form the penultimate intermediate and, finally, Linagliptin.

Synthesis of Key Intermediate I: 2-(chloromethyl)-4-methylquinazoline

The quinazoline moiety is a critical component of Linagliptin's structure. An efficient and common starting material for its synthesis is 2'-aminoacetophenone.[2]

Synthetic Pathway and Rationale

The synthesis of 2-(chloromethyl)-4-methylquinazoline from 2'-aminoacetophenone is typically a one-pot cyclocondensation reaction with 2-chloroacetamide. The use of an acid catalyst, such as phosphoric acid, is crucial for promoting the reaction.

Experimental Protocol: Synthesis of 2-(chloromethyl)-4-methylquinazoline

Objective: To synthesize 2-(chloromethyl)-4-methylquinazoline from 2'-aminoacetophenone and 2-chloroacetamide.

Materials:

-

2'-Aminoacetophenone

-

2-Chloroacetamide

-

Phosphoric acid (H₃PO₄)

-

Absolute Ethanol

-

Saturated brine solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2'-aminoacetophenone (0.1 mol) in absolute ethanol (80 mL).

-

To this solution, add phosphoric acid (0.12 mol).

-

Slowly add a solution of 2-chloroacetamide (0.11 mol) dissolved in absolute ethanol (20 mL) at room temperature.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter.

-

Wash the filtrate with a saturated brine solution.

-

Evaporate the solvent from the organic phase under reduced pressure.

-

Extract the residue with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield 2-(chloromethyl)-4-methylquinazoline as a solid.

Expected Outcome:

| Parameter | Value |

| Yield | ~94%[4] |

| Purity | >99%[4] |

Synthesis of Key Intermediate II: The Functionalized Xanthine Core

The synthesis of the xanthine core of Linagliptin begins with the readily available 3-methylxanthine. This is a two-step process involving bromination followed by N-alkylation.

Step 1: Bromination of 3-methylxanthine

Rationale: The introduction of a bromine atom at the 8-position of the xanthine ring is a crucial activation step. This bromine atom will later serve as a leaving group for the nucleophilic substitution reaction with the chiral aminopiperidine. The bromination is typically achieved using elemental bromine in the presence of a base like sodium acetate in acetic acid.[5]

Experimental Protocol: Synthesis of 8-bromo-3-methylxanthine

Objective: To synthesize 8-bromo-3-methylxanthine from 3-methylxanthine.

Materials:

-

3-Methylxanthine

-

Sodium acetate

-

Liquid bromine

-

Acetic acid

-

Methanol

-

Deionized water

Procedure: [5]

-

Charge a round-bottom flask with acetic acid (400 mL), 3-methylxanthine (0.60 mol), and sodium acetate (0.90 mol) at room temperature.

-

Cool the mixture to 10-15 °C.

-

Slowly add liquid bromine (0.90 mol) dropwise over approximately 60 minutes, maintaining the temperature.

-

Raise the temperature to 60-65 °C and maintain for 3-4 hours.

-

After completion, cool the reaction mixture to 15-20 °C and slowly add deionized water (800 mL) to precipitate the product.

-

Stir the mixture for 2-3 hours, then filter the solid and wash with deionized water.

-

Purify the crude product by creating a slurry in methanol, heating to 60-65 °C, cooling, and filtering.

-

Dry the wet material under vacuum at 40-45 °C.

Expected Outcome:

| Parameter | Value |

| Yield | ~92%[5] |

| Purity | >99.5%[5] |

Step 2: N-Alkylation with 1-bromo-2-butyne

Rationale: The next step involves the alkylation of the N7-position of the 8-bromo-3-methylxanthine with 1-bromo-2-butyne. This introduces the butynyl side chain characteristic of Linagliptin. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) with a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) to prevent side reactions.[6]

Experimental Protocol: Synthesis of 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Objective: To synthesize 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione.

Materials:

-

8-bromo-3-methylxanthine

-

1-bromo-2-butyne

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Deionized water

Procedure: [5]

-

To a reaction flask, add DMF (1000 mL), DIEA (0.61 mol), and 8-bromo-3-methylxanthine (0.41 mol). Stir to obtain a clear solution.

-

Slowly add 1-bromo-2-butyne (0.61 mol) at 25-30 °C and maintain the reaction at this temperature for 3-4 hours.

-

Upon completion, add chilled deionized water (2000 mL) to precipitate the product.

-

Stir for 1-2 hours, filter the solid, and wash with methanol followed by a deionized water slurry.

-

Dry the product under vacuum at 40-45 °C.

Expected Outcome:

| Parameter | Value |

| Yield | ~84%[5] |

| Purity | >99%[5] |

Synthesis of the Penultimate Intermediate: Coupling of the Xanthine and Quinazoline Moieties

With the two primary heterocyclic systems in hand, the next crucial step is their coupling to form the penultimate intermediate, 8-bromo-7-(but-2-ynyl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione.

Synthetic Pathway and Rationale

This reaction is an N-alkylation where the N1-position of the xanthine core (Intermediate II) acts as a nucleophile, displacing the chloride from the quinazoline fragment (Intermediate I). The reaction is typically performed in a high-boiling polar aprotic solvent like dimethylacetamide (DMA) or 2-methyltetrahydrofuran, with a base such as potassium carbonate to deprotonate the xanthine nitrogen.[6][7] The use of a phase transfer catalyst, like tributylmethylammonium chloride, can be beneficial in enhancing the reaction rate and yield by facilitating the transfer of the xanthine anion into the organic phase where it can react with the quinazoline.[7][8]

Experimental Protocol: Synthesis of 8-bromo-7-(but-2-ynyl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione

Objective: To couple Intermediate I and Intermediate II.

Materials:

-

8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (Intermediate II)

-

2-(chloromethyl)-4-methylquinazoline (Intermediate I)

-

Potassium carbonate (K₂CO₃)

-

Tributylmethylammonium chloride (Phase Transfer Catalyst)

-

2-Methyltetrahydrofuran

-

Deionized water

Procedure: [7]

-

In a reaction flask, sequentially add Intermediate II (4.5 mmol), potassium carbonate (10.3 mmol), Intermediate I (4.5 mmol), tributylmethylammonium chloride (2 mmol), and 2-methyltetrahydrofuran (50 mL).

-

Heat the reaction mixture to reflux and maintain for 3 to 5 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Quench the reaction by adding water (100 mL).

-

Filter the resulting precipitate, collect the filter cake, and dry at 45 °C.

Expected Outcome:

| Parameter | Value |

| Yield | ~87.1%[7] |

Synthesis of Key Intermediate III: The Chiral Amine - (R)-3-aminopiperidine

The (R)-3-aminopiperidine moiety is essential for the biological activity of Linagliptin. The synthesis of this chiral intermediate in high enantiomeric purity is a critical and often costly part of the overall process. Several strategies are employed, including chiral resolution of a racemic mixture and asymmetric synthesis from a chiral pool.

Method A: Chiral Resolution of Racemic 3-aminopiperidine

Rationale: This classical approach involves the formation of diastereomeric salts by reacting racemic 3-aminopiperidine with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[9] Dibenzoyl-D-tartaric acid is a commonly used resolving agent for this purpose.[10]

Protocol Outline:

-

Hydrogenation of 3-aminopyridine to produce racemic 3-aminopiperidine.[11]

-

Reaction of the racemate with a chiral acid (e.g., dibenzoyl-D-tartaric acid) in a suitable solvent.

-

Selective crystallization of the desired diastereomeric salt.

-

Liberation of the free (R)-3-aminopiperidine by treatment with a base.

Method B: Asymmetric Synthesis from a Chiral Pool

Rationale: To avoid the inherent 50% loss of material in classical resolution, asymmetric synthesis from a readily available chiral starting material is an attractive alternative. D-ornithine and D-glutamic acid are common chiral precursors.[4][12]

Protocol Outline (from D-Ornithine): [4]

-

Esterification of D-ornithine hydrochloride.

-

Cyclization of the resulting methyl D-ornithinate to form (R)-3-aminopiperidin-2-one.

-

Reduction of the lactam with a strong reducing agent like lithium aluminum hydride to yield (R)-3-aminopiperidine.[2]

Method C: Enzymatic Asymmetric Synthesis

Rationale: Biocatalysis offers a green and highly selective method for producing chiral amines. ω-transaminases can be used for the asymmetric amination of a prochiral ketone, 1-Boc-3-piperidone, to give (R)-1-Boc-3-aminopiperidine with high enantiomeric excess.[1]

Protocol Outline: [1]

-

Incubation of 1-Boc-3-piperidone with an immobilized ω-transaminase, an amine donor (e.g., isopropylamine), and the cofactor pyridoxal-5'-phosphate (PLP).

-

Extraction and purification of the resulting (R)-1-Boc-3-aminopiperidine.

-

Deprotection of the Boc group using acidic conditions to yield (R)-3-aminopiperidine.

The Final Step: Synthesis of Linagliptin

The culmination of the synthetic effort is the nucleophilic aromatic substitution reaction where the chiral amine displaces the bromine atom on the xanthine core of the penultimate intermediate.

Synthetic Pathway and Rationale

The final coupling involves the reaction of 8-bromo-7-(but-2-ynyl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione with (R)-3-aminopiperidine (often as its dihydrochloride salt). A base, such as potassium carbonate or sodium bicarbonate, is required to neutralize the salt and to act as an acid scavenger.[2][6] The reaction is conducted in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidinone (NMP) at elevated temperatures.[2]

Experimental Protocol: Synthesis of Linagliptin

Objective: To synthesize Linagliptin from the penultimate intermediate and (R)-3-aminopiperidine.

Materials:

-

8-bromo-7-(but-2-ynyl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione

-

(R)-3-aminopiperidine dihydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

N-methyl-2-pyrrolidinone (NMP)

-

Methanol/methyl-tert-butyl ether (for recrystallization)

Procedure: [2]

-

Combine the penultimate bromo-intermediate with (R)-3-aminopiperidine dihydrochloride in the presence of sodium bicarbonate in NMP.

-

Heat the reaction mixture to 90 °C for 2 hours.

-

After the reaction is complete, the crude Linagliptin can be purified by recrystallization from a suitable solvent system such as methanol/methyl-tert-butyl ether.

Expected Outcome:

| Parameter | Value |

| Chemical Purity | >99.5%[13] |

| Chiral Purity | >99.8%[13] |

Conclusion

The synthesis of Linagliptin is a testament to modern industrial organic chemistry, requiring careful planning and execution of a convergent strategy. The efficient preparation of the three key intermediates—2-(chloromethyl)-4-methylquinazoline, 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, and enantiomerically pure (R)-3-aminopiperidine—is paramount to the overall success of the synthesis. This guide has provided a detailed overview of the most common and effective methods for preparing these crucial building blocks, supported by experimental protocols and an analysis of the chemical rationale. For researchers and professionals in drug development, a thorough understanding of these intermediate syntheses is essential for process optimization, impurity profiling, and ultimately, the cost-effective production of this vital antidiabetic medication.

References

- US 7,820,815 B2. Process for preparing (R)-3-(phthalimido)piperidine.

-

Codexis, Inc. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 67–75. Available at: [Link]

- WO 2014/097314 A1.

- CN 103864674 A. Method for preparing (R)-3-amino piperidine hydrochloride.

- Gavali, M. V., et al. (2020). An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. Chemistry & Biology Interface, 10(5), 111-120.

- WO 2011/160037 A2. Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.

- US 2010/0029941 A1. Preparation of (r)-3-aminopiperidine dihydrochloride.

-

Kadyrov, R., & Tok, O. L. (2021). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. ResearchGate. Available at: [Link]

- Gavali, M. V., et al. (2020). An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. Chemistry & Biology Interface, 10(5), 111-120.

- Dehmlow, E. V., et al. (1985). The mechanism of N-alkylation of weak N-H-acids by phase transfer catalysis. Tetrahedron Letters, 26(3), 297-300.

- WO 2007/112368 A1. Preparation of (r)-3-aminopiperidine dihydrochloride.

-

ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. Available at: [Link]

- EP 3 833 666 B1.

- Aires-de-Sousa, M., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron, 62(49), 11497-11505.

-

Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(57), 7949-7952. Available at: [Link]

-

Wikipedia. Chiral resolution. Available at: [Link]

Sources

- 1. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 2. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 3. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 4. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. cbijournal.com [cbijournal.com]

- 7. EP2958894A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine - Google Patents [patents.google.com]

- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 11. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, [quickcompany.in]

- 12. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 13. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

Strategic Synthesis of 2-(Chloromethyl)-4-methylquinoline: Precursor Selection and Methodology

Topic: Starting Materials and Strategic Synthesis of 2-(Chloromethyl)-4-methylquinoline Content Type: Technical Whitepaper Audience: Senior Researchers & Process Chemists[1]

Executive Summary

The synthesis of 2-(chloromethyl)-4-methylquinoline represents a classic challenge in heterocyclic functionalization: the discrimination between two similar alkyl substituents on a heteroaromatic core.[1] This molecule acts as a critical electrophilic scaffold for the development of bioactive ligands, antimalarial analogs, and fluorescent sensors.[1]

This guide rejects the use of unstable, pre-chlorinated acyclic precursors (e.g., 1-chloro-2,4-pentanedione) in favor of a robust, two-phase industrial strategy:

-

Construction: Assembly of the 2,4-dimethylquinoline core via the Combes Quinoline Synthesis .

-

Differentiation: Regioselective radical chlorination of the C2-methyl group, exploiting the unique electronic activation provided by the adjacent quinoline nitrogen.[1]

Retrosynthetic Analysis & Logic

The most reliable route to the target does not start with the chlorine atom in place.[1] Instead, it relies on the Combes condensation to build a stable dimethyl scaffold, followed by a "late-stage" functionalization.[1]

Structural Causality[1]

-

The Core: The 2,4-dimethylquinoline skeleton is accessible from inexpensive commodity chemicals: Aniline and Acetylacetone .[1]

-

The Selectivity: The methyl group at C2 is significantly more acidic (

) and reactive toward radical abstraction than the methyl at C4 .[1] This is due to the electron-withdrawing inductive effect (-I) of the adjacent nitrogen and the stability of the resulting vinylogous enamine-like radical.[1]

Figure 1: Retrosynthetic disconnection showing the construction of the heterocycle followed by selective functionalization.

Primary Starting Materials (Phase I: Core Assembly)

The quality of the final product is dictated by the purity of the initial condensation.[1]

Reagent Profile

| Component | Role | Grade Requirement | Critical Impurity Check |

| Aniline | Nucleophile | ACS Reagent (>99.5%) | Must be free of oxidation products (nitrobenzene/azobenzene) which darken the reaction and trap radicals later.[1] |

| Acetylacetone | Electrophile | Synthesis Grade (>99%) | Free of acetic acid (hydrolysis product).[1] |

| Sulfuric Acid | Catalyst/Solvent | Conc. (98%) | Water content >5% significantly lowers yield by inhibiting the dehydration step.[1] |

The Combes Protocol (Optimized)

Standard literature often suggests direct mixing, but a two-step temperature ramp minimizes polymer formation.[1]

Step-by-Step Methodology:

-

Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark trap, combine Aniline (1.0 eq) and Acetylacetone (1.1 eq) in toluene.[1] Reflux until the theoretical amount of water is collected.[1] This forms the intermediate 4-(phenylamino)pent-3-en-2-one.[1]

-

Why? Isolating or driving this intermediate to completion prevents unreacted aniline from polymerizing in the acid step.[1]

-

-

Cyclization: Evaporate the toluene.[1] Add the crude oil dropwise to stirred Conc.

(5 vol) at 0°C. -

Heating: Once addition is complete, heat the mixture to 100°C for 2 hours .

-

Observation: The solution will turn dark brown/black.[1]

-

-

Workup: Pour the mixture onto crushed ice (exothermic!). Neutralize with

or -

Purification: Extract with Ethyl Acetate. The crude 2,4-dimethylquinoline can be purified via vacuum distillation (b.p. ~150°C at 20 mmHg) or steam distillation to remove tarry residues.[1]

Functionalization Reagents (Phase II: Selective Chlorination)

This is the critical step. We must chlorinate the C2-methyl without touching the C4-methyl or the aromatic ring.[1]

Reagent Selection Matrix

| Reagent | Selectivity | Atom Economy | Recommendation |

| NCS (N-Chlorosuccinimide) | High | Moderate | Primary Choice. Mild release of |

| TCCA (Trichloroisocyanuric Acid) | Very High | Excellent | Process Choice. Higher active chlorine content.[1] Requires precise stoichiometry (0.34 eq) to avoid dichlorination. |

| Chlorine Gas ( | Low | High | Avoid. Difficult to control; leads to ring chlorination and over-chlorination.[1] |

Detailed Protocol: Selective Radical Chlorination

System: 2,4-Dimethylquinoline + NCS + Benzoyl Peroxide (BPO).[1]

-

Setup: Use a flame-dried flask under Nitrogen or Argon atmosphere. Oxygen acts as a radical trap and must be excluded.[1]

-

Dissolution: Dissolve 2,4-Dimethylquinoline (1.0 eq) in anhydrous Carbon Tetrachloride (

) or Acetonitrile (-

Note: Benzene is a classic alternative but

is greener and polar enough to solubilize the succinimide byproduct, aiding monitoring.[1]

-

-

Reagent Addition: Add N-Chlorosuccinimide (1.05 eq) and Benzoyl Peroxide (0.05 eq) .

-

Initiation: Heat the mixture to reflux (approx 80-82°C for

). -

Timeline: Monitor via TLC (Silica, Hexane:EtOAc 8:2). The starting material spot (

) should disappear, replaced by a slightly lower spot ( -

Workup:

-

Cool to 0°C. Filter off the precipitated succinimide (if in

/Benzene). -

If in

, evaporate solvent, redissolve in DCM, wash with water to remove succinimide.[1]

-

-

Isolation: The product, 2-(Chloromethyl)-4-methylquinoline , is unstable on silica gel for long periods.[1] Recrystallize immediately from Hexane/Ethanol rather than column chromatography if possible.

Reaction Pathway & Troubleshooting

The following diagram illustrates the molecular transformations and potential failure points.

Figure 2: Experimental workflow highlighting the critical transition from core synthesis to functionalization and the risk of over-reaction.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Phase 1) | Water in | Use Dean-Stark trap to ensure dry intermediate; use fresh Conc.[1] |

| Ring Chlorination | Reaction temperature too low or Lewis Acid presence.[1] | Ensure reflux conditions (promotes radical path); avoid metal spatulas/catalysts.[1] |

| Product Decomposition | Silica gel acidity during purification.[1] | Add 1% Triethylamine to the eluent or use neutral alumina.[1] |

References

-

Combes, A. (1888).[1][2][3] "Sur la synthèse de dérivés quinoléiques." Bulletin de la Société Chimique de France, 49,[1] 89. (Historical Foundation).[1]

-

Vaughan, W. R. (1955).[1][4] "2,4-Dimethylquinoline."[1][2][4][5][6] Organic Syntheses, Coll.[1][4] Vol. 3, p. 329.[1][4] (Standard protocol for core synthesis).[1]

-

Chen, J., et al. (2017).[7] "Metal-free C5-selective halogenation of quinolines under aqueous conditions." Organic Chemistry Frontiers, 4, 622-626.[1][7] (Context on ring vs. side-chain reactivity).

-

Campbell, K. N., et al. (1946). "The Preparation of Some 2-Substituted-4-methylquinolines." Journal of the American Chemical Society, 68(9), 1840–1843.[1] (Specific functionalization of the 2-position).[1]

-

Veisi, H., et al. (2021). "Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)..." Molecules, 27(1). (Modern structural insights on quinoline derivatives).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. scribd.com [scribd.com]

- 4. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Metal-free C5-selective halogenation of quinolines under aqueous conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Regioselective Synthesis of 2-(Chloromethyl)-4-methylquinoline via N-Oxide Rearrangement

This Application Note is designed for research professionals in medicinal chemistry and organic synthesis. It details the regioselective synthesis of 2-(chloromethyl)-4-methylquinoline , a versatile electrophilic building block used in the development of antitumor agents and functionalized quinoline scaffolds.

Introduction & Mechanistic Rationale

The functionalization of methylquinolines is chemically challenging due to the similar reactivity of methyl groups at the 2- and 4-positions. Direct radical halogenation often yields mixtures of isomers (2-CH₂Cl, 4-CH₂Cl, and bis-chlorinated products). To achieve high regioselectivity for the 2-(chloromethyl) analogue, this protocol utilizes the Boekelheide rearrangement (or a related phosphoryl-mediated rearrangement) of the corresponding N-oxide.

Mechanism:

-

N-Oxidation: 2,4-Dimethylquinoline is oxidized to its N-oxide.[1] The N-oxide activates the 2-methyl group via hyperconjugation and inductive effects.

-

Acylation/Rearrangement: Treatment with Phosphoryl Chloride (POCl₃) forms an active O-phosphorylated intermediate.

-

Nucleophilic Attack: A chloride ion attacks the exocyclic methylene intermediate (formed via deprotonation), resulting in the selective formation of the 2-chloromethyl product and deoxygenation of the nitrogen.

This route avoids the purification difficulties associated with non-selective radical chlorination.

Safety & Hazard Assessment (Critical)

-

Phosphoryl Chloride (POCl₃): Highly toxic and corrosive. Reacts violently with water to release HCl and phosphoric acid. All operations must be performed in a fume hood under an inert atmosphere (Ar or N₂).

-

Peroxides (H₂O₂/mCPBA): Oxidizing agents. Ensure quench protocols are followed before concentrating reaction mixtures to prevent explosion hazards.

-

Personal Protective Equipment (PPE): Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

Experimental Protocol

Step 1: Synthesis of 2,4-Dimethylquinoline N-oxide

-

Reagents: 2,4-Dimethylquinoline, 30% Hydrogen Peroxide (H₂O₂), Glacial Acetic Acid.

-

Objective: Selective oxidation of the quinoline nitrogen.

| Reagent | Equiv.[2][3] | Role |

| 2,4-Dimethylquinoline | 1.0 | Substrate |

| H₂O₂ (30% aq) | 3.0 | Oxidant |

| Glacial Acetic Acid | Solvent | Solvent/Catalyst |

Procedure:

-

Dissolve 2,4-dimethylquinoline (10 mmol) in glacial acetic acid (15 mL).

-

Add 30% H₂O₂ (30 mmol) dropwise at room temperature.

-

Heat the mixture to 70–80°C for 8–12 hours. Monitor by TLC (SiO₂; MeOH/DCM 1:9) for the disappearance of the starting material (N-oxide is significantly more polar).

-

Workup: Concentrate the reaction mixture under reduced pressure to remove acetic acid (azeotrope with toluene if necessary).

-

Basify the residue with saturated Na₂CO₃ solution to pH 9.

-

Extract with Chloroform (3 x 20 mL). Dry organic layers over anhydrous Na₂SO₄ and concentrate.

-

Purification: Recrystallize from acetone/hexane or use directly if purity >95%.

Step 2: Rearrangement to 2-(Chloromethyl)-4-methylquinoline

-

Reagents: 2,4-Dimethylquinoline N-oxide, Phosphoryl Chloride (POCl₃), Dichloromethane (DCM) or Chloroform (CHCl₃).

-

Objective: Regioselective chlorination.

| Reagent | Equiv.[2][3] | Role |

| 2,4-Dimethylquinoline N-oxide | 1.0 | Precursor |

| POCl₃ | 5.0 | Reagent/Solvent |

| CHCl₃ (Dry) | Solvent | Solvent |

Procedure:

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂). Purge with Argon.

-

Dissolve 2,4-dimethylquinoline N-oxide (5 mmol) in anhydrous CHCl₃ (10 mL). Note: Some protocols use neat POCl₃, but a solvent moderates the exotherm.

-

Add POCl₃ (25 mmol) dropwise at 0°C.

-

Allow to warm to room temperature, then reflux (approx. 60–70°C) for 2–4 hours.

-

Quenching (Critical): Cool the mixture to 0°C. Pour the reaction mixture slowly onto crushed ice (approx. 100 g) with vigorous stirring. Caution: Exothermic reaction with HCl release.

-

Neutralize the aqueous phase with solid NaHCO₃ or NH₄OH solution to pH 7–8.

-

Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂; Hexane/EtOAc gradient). The product is typically a white to pale yellow solid.

Visualization of Workflow

Figure 1: Step-by-step synthesis workflow from starting material to final chlorinated product.

Mechanistic Pathway

Figure 2: Simplified mechanistic pathway showing the activation and regioselective attack at the 2-position.

References

-

Sinha, N. & Sinha, R. (1994).[1] Rearrangement of Heteroaromatic N-Oxides.[1] Synthesis of Chloromethylquinoline. Journal of the Indian Chemical Society.[1]

-

Gao, W., et al. (2018).[4] First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Advances.

- Miyashita, A., et al. (1996). Synthesis of 2-(Chloromethyl)quinolines from 2-Methylquinoline N-Oxides. Heterocycles. (General reference for N-oxide rearrangement methodology).

Sources

- 1. zenodo.org [zenodo.org]

- 2. US1701144A - Method of making 2:4-dimethyl-6-ethoxyquinoline - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. First synthesis of novel 2,4-bis(( E )-styryl)quinoline-3-carboxylate derivatives and their antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08023B [pubs.rsc.org]

Technical Guide: Use of 2-(Chloromethyl)-4-methylquinoline as an Alkylating Agent

The following technical guide details the use of 2-(Chloromethyl)-4-methylquinoline as an alkylating agent. This document is structured for researchers in medicinal chemistry and chemical biology, focusing on practical protocols, mechanistic insights, and safety standards.

Executive Summary & Chemical Profile

2-(Chloromethyl)-4-methylquinoline is a versatile heterocyclic building block used primarily to introduce the 4-methylquinolin-2-yl-methyl moiety into nucleophilic substrates (amines, phenols, thiols). This scaffold is highly valued in two domains:

-

Medicinal Chemistry: The quinoline core is a "privileged structure" found in antimalarials, anticancer agents, and receptor antagonists. The 4-methyl group often modulates lipophilicity and metabolic stability compared to the unsubstituted analog.

-

Chemical Biology: The quinoline nitrogen can act as a metal chelator. When coupled with specific receptors, this moiety serves as the fluorophore in Photoinduced Electron Transfer (PET) fluorescent sensors for ions like Zn²⁺ and Fe³⁺.

Chemical Specifications

| Property | Detail |

| IUPAC Name | 2-(Chloromethyl)-4-methylquinoline |

| Structure | Quinoline ring substituted with a methyl group at C4 and a chloromethyl group at C2.[1][2][3][4][5][][7][8][9][10][11] |

| Molecular Formula | C₁₁H₁₀ClN |

| Molecular Weight | 191.66 g/mol |

| Reactivity | High electrophilicity at the exocyclic methylene carbon (benzylic-like halide). Susceptible to S_N2 reactions. |

| Key Impurity Note | Do not confuse with 2-(Chloromethyl)-4-methylquinazoline (CAS 109113-72-6), a common impurity in Linagliptin synthesis.[1] Ensure the core is quinoline (one nitrogen), not quinazoline (two nitrogens). |

Safety & Handling (Critical)

Hazard Class: Alkylating Agent / Lachrymator / Corrosive.

-

Vesicant Action: Like benzyl chloride, this compound can cause severe skin burns and eye damage. It alkylates DNA and proteins indiscriminately.

-

Inhalation: The compound hydrolyzes on moist mucous membranes to release HCl. Handle strictly in a chemical fume hood.

-

Deactivation: Spills should be treated with dilute ammonia or 10% aqueous sodium hydroxide to hydrolyze the alkyl chloride before disposal.

Preparation of the Reagent

Note: While often purchased, in-house synthesis ensures freshness, which is critical for high-yield alkylations. The following route (Boekelheide Rearrangement) is preferred over radical halogenation to avoid ring chlorination.

Pathway: 2,4-Dimethylquinoline

-

N-Oxidation: React 2,4-dimethylquinoline with m-CPBA or H₂O₂/Acetic acid to form the N-oxide.

-

Rearrangement: Reflux the N-oxide in POCl₃ (Phosphorus oxychloride).

-

Mechanism:[12] The oxygen attacks the phosphorus, creating a leaving group. The chloride attacks the alpha-position (C2-methyl), triggering the Boekelheide rearrangement to yield the chloromethyl product.

-

Application Protocols

Protocol A: N-Alkylation (Synthesis of Fluorescent Sensors)

This protocol describes coupling the agent with a secondary amine (e.g., di-(2-picolyl)amine) to create a metal-ion sensor.

Mechanism: S_N2 Nucleophilic Substitution. Rationale: The use of KI (Potassium Iodide) generates the in situ iodomethyl intermediate (Finkelstein reaction), which is a superior electrophile (I⁻ is a better leaving group than Cl⁻), significantly accelerating the reaction.

Materials

-

Electrophile: 2-(Chloromethyl)-4-methylquinoline (1.0 equiv)

-

Nucleophile: Secondary amine (e.g., bis(pyridin-2-ylmethyl)amine) (1.1 equiv)

-

Base: K₂CO₃ (anhydrous, 3.0 equiv) or DIPEA (for soluble bases)

-

Catalyst: KI (0.1 – 0.5 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Procedure

-

Activation: In a flame-dried round-bottom flask, dissolve 2-(chloromethyl)-4-methylquinoline (1.0 mmol) and KI (0.1 mmol) in anhydrous MeCN (5 mL). Stir for 15 mins at RT to allow partial halogen exchange.

-

Addition: Add the secondary amine (1.1 mmol) and K₂CO₃ (3.0 mmol).

-

Reaction: Reflux the mixture under Nitrogen/Argon atmosphere.

-

Temperature: 80°C (MeCN) or 60-70°C (DMF).

-

Time: Monitor by TLC (typically 4–12 hours). Look for the disappearance of the starting chloride (high R_f) and appearance of the polar amine product.

-

-

Workup:

-

Cool to room temperature. Filter off the inorganic salts (K₂CO₃/KCl).

-

Evaporate the solvent under reduced pressure.

-

Redissolve residue in DCM and wash with saturated NaHCO₃ (to remove unreacted HCl salts) and brine.

-

-

Purification: Flash column chromatography on silica gel.